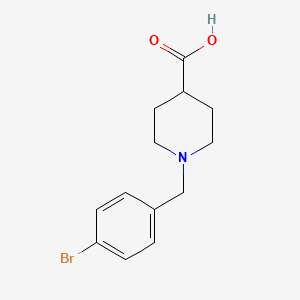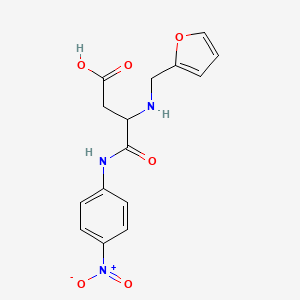
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that features a furan ring, a nitrophenyl group, and an asparagine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the protection of the asparagine’s amino group, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a nitration reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Furanones
Reduction: Aminophenyl derivatives
Substitution: Halogenated or nitrated furan derivatives
Aplicaciones Científicas De Investigación
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(furan-2-ylmethyl)-N-(4-aminophenyl)-alpha-asparagine
- N~2~-(thiophen-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
- N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is unique due to the combination of its furan ring and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-2-1-7-24-12)15(21)17-10-3-5-11(6-4-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIRYADMXXFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)
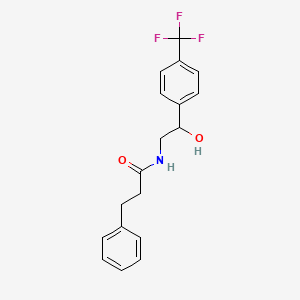
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)
![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2461668.png)
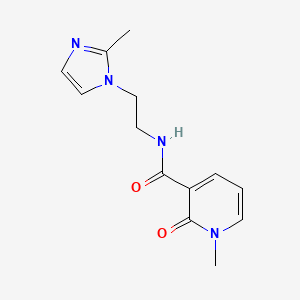
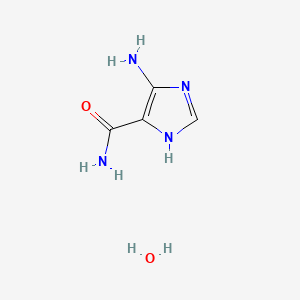
![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)
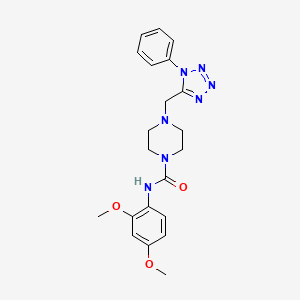
![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2461678.png)
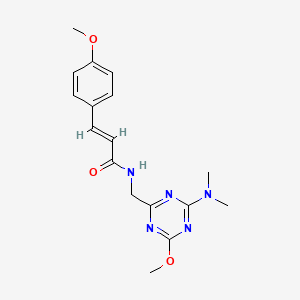
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)

